molecular formula C20H20N2O3S B2694955 4-[3-(4-Methylphenyl)sulfonylquinolin-4-yl]morpholine CAS No. 866847-27-0

4-[3-(4-Methylphenyl)sulfonylquinolin-4-yl]morpholine

Cat. No. B2694955
CAS RN: 866847-27-0
M. Wt: 368.45
InChI Key: JSYAECQVVFGUPW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of morpholine is characterized by a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The quinoline portion of the molecule is a bicyclic compound that consists of a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

Morpholines can undergo a variety of chemical reactions. For example, they can be synthesized from 1,2-amino alcohols and related compounds . Quinolines can be synthesized via double dehydrogenative coupling starting from 2-aminobenzyl alcohol/1-phenylethanol and diamine/diol .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For morpholine, it’s a weak tertiary base and forms salts with acids .

Scientific Research Applications

Antimicrobial Activities

The synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and 3-(4-methylphenyl) [1,2,4]triazolo [3,4-b] [1,3]benzoxazole involved reactions with various ester ethoxycarbonylhydrazones and primary amines . Some of these synthesized compounds exhibited good or moderate antimicrobial activities against test microorganisms. Further research could explore their potential as new antimicrobial agents.

Chemotherapy and Medicinal Chemistry

High nitrogen-containing heterocyclic systems, like the triazoles in this compound, have gained attention for their applications in chemotherapy. Azoles, including conazoles, are widely used antimicrobial agents due to their safety profile and therapeutic index. Investigating the specific mechanisms by which this compound interacts with heme proteins could provide insights for drug development .

Crop Protection

Conazoles, including triazoles, play a crucial role in crop protection. These compounds are used to combat fungal infections in plants. Understanding the mode of action and efficacy of 4-[3-(4-Methylphenyl)sulfonylquinolin-4-yl]morpholine in plant pathogenesis could enhance agricultural practices .

Neurotoxicity Research

While not directly studied for neurotoxicity, related pyrazoline derivatives have been investigated. For instance, the pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide was assessed for its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain. Exploring the neurotoxic potential of our compound could be valuable .

properties

IUPAC Name

4-[3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-15-6-8-16(9-7-15)26(23,24)19-14-21-18-5-3-2-4-17(18)20(19)22-10-12-25-13-11-22/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYAECQVVFGUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline

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